molecular formula C87H113N15O22S B12383155 p53 (17-26), FITC labeled

p53 (17-26), FITC labeled

Cat. No.: B12383155
M. Wt: 1753.0 g/mol
InChI Key: RBIXFLZTJZPWTB-ILNOWEQPSA-N
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Description

p53 (17-26), FITC labeled: is a synthetic peptide derived from the tumor suppressor protein p53. This peptide consists of amino acids 17 to 26 of the p53 protein and is labeled with fluorescein isothiocyanate (FITC) through an LC spacer. The p53 protein plays a crucial role in maintaining genome stability and preventing cancer development by regulating cell cycle and apoptosis. The FITC labeling allows for the visualization and tracking of the peptide in various biological assays, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p53 (17-26), FITC labeled involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process includes the following steps:

    Coupling: The first amino acid is attached to a resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Elongation: Subsequent amino acids are coupled to the growing peptide chain.

    Cleavage: The completed peptide is cleaved from the resin.

    FITC Labeling: The peptide is labeled with fluorescein isothiocyanate through an LC spacer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, with rigorous quality control measures in place .

Chemical Reactions Analysis

Types of Reactions: p53 (17-26), FITC labeled primarily undergoes the following types of reactions:

    Substitution Reactions: The peptide can participate in substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.

    Conjugation Reactions: The FITC label can be conjugated to other molecules or surfaces for various applications.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amino acid analogs and coupling agents are used under mild conditions to avoid peptide degradation.

    Conjugation Reactions: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly used for conjugation reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Fluorescent Labeling: p53 (17-26), FITC labeled is used as a fluorescent probe in various chemical assays to study peptide interactions and binding affinities.

Biology:

    Cellular Imaging: The FITC label allows for the visualization of the peptide in live cells, aiding in the study of cellular uptake and localization.

    Protein-Protein Interactions: The peptide is used to investigate interactions between p53 and its binding partners, such as Mdm-2.

Medicine:

    Cancer Research: this compound is utilized in cancer research to study the role of p53 in tumor suppression and to develop potential therapeutic strategies.

Industry:

Mechanism of Action

Molecular Targets and Pathways: p53 (17-26), FITC labeled exerts its effects by binding to the Mdm-2 protein, a negative regulator of p53. This binding inhibits the interaction between p53 and Mdm-2, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest or apoptosis in response to cellular stress or DNA damage. The FITC label allows for the tracking of the peptide’s localization and interactions within cells .

Comparison with Similar Compounds

    p53 (17-26) Unlabeled: This peptide lacks the FITC label and is used in studies where fluorescence is not required.

    p53 (1-16) FITC Labeled: This peptide consists of amino acids 1 to 16 of p53 and is also labeled with FITC. It is used to study different regions of the p53 protein.

    p53 (17-26) Biotin Labeled: This peptide is labeled with biotin instead of FITC and is used in applications requiring biotin-streptavidin interactions.

Uniqueness: p53 (17-26), FITC labeled is unique due to its specific amino acid sequence and fluorescent labeling. The FITC label provides a convenient and versatile tool for visualizing and tracking the peptide in various biological assays. Its ability to bind to Mdm-2 and stabilize p53 makes it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C87H113N15O22S

Molecular Weight

1753.0 g/mol

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C87H113N15O22S/c1-45(2)34-62(75(89)112)95-78(115)63(35-46(3)4)96-76(113)60(22-15-16-32-88)94-81(118)66(38-50-43-91-59-21-14-13-20-54(50)59)98-79(116)64(36-47(5)6)97-82(119)67(42-73(110)111)99-83(120)68(44-103)101-80(117)65(37-49-18-10-8-11-19-49)100-84(121)74(48(7)104)102-77(114)61(30-31-72(108)109)93-71(107)23-12-9-17-33-90-86(125)92-51-24-27-56-55(39-51)85(122)124-87(56)57-28-25-52(105)40-69(57)123-70-41-53(106)26-29-58(70)87/h8,10-11,13-14,18-21,24-29,39-41,43,45-48,60-68,74,91,103-106H,9,12,15-17,22-23,30-38,42,44,88H2,1-7H3,(H2,89,112)(H,93,107)(H,94,118)(H,95,115)(H,96,113)(H,97,119)(H,98,116)(H,99,120)(H,100,121)(H,101,117)(H,102,114)(H,108,109)(H,110,111)(H2,90,92,125)/t48-,60+,61+,62+,63+,64+,65+,66+,67+,68+,74+/m1/s1

InChI Key

RBIXFLZTJZPWTB-ILNOWEQPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O

Origin of Product

United States

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